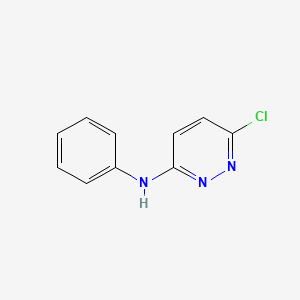

6-chloro-N-phenylpyridazin-3-amine

Übersicht

Beschreibung

6-Chloro-N-phenylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are often used as core scaffolds in medicinal chemistry . This compound, with the molecular formula C10H8ClN3, is characterized by the presence of a chlorine atom and a phenyl group attached to a pyridazine ring .

Wirkmechanismus

Target of Action

6-Chloro-N-phenylpyridazin-3-amine is a pyridazine derivative . Pyridazine derivatives are known to possess a wide range of bioactivities and are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents . .

Mode of Action

It is known that many pyridazine derivatives exhibit their bioactivity through interactions with various biological targets

Biochemical Pathways

Given the broad bioactivity of pyridazine derivatives, it is likely that multiple pathways could be affected .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 2.43 , which could impact its bioavailability.

Result of Action

Some pyridazine derivatives have been shown to possess antifungal and insecticidal activities , suggesting that this compound may have similar effects.

Biochemische Analyse

Biochemical Properties

6-chloro-N-phenylpyridazin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes. Additionally, this compound can bind to specific receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis. This, in turn, can affect cell proliferation, differentiation, and apoptosis. Moreover, this compound has been shown to impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the production and utilization of cellular energy .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Alternatively, this compound can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental. Understanding the dosage effects of this compound is essential for determining its therapeutic potential and safety profile in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. This can result in changes in the levels of metabolites and the overall metabolic balance within cells. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical effects and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. Once inside the cell, this compound can be distributed to various cellular compartments, where it can exert its effects on specific targets. The transport and distribution of the compound are influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may be targeted to the mitochondria, affecting mitochondrial function and cellular energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Vorbereitungsmethoden

The synthesis of 6-chloro-N-phenylpyridazin-3-amine typically involves the reaction of 3,6-dichloropyridazine with aniline in ethanol under reflux conditions. The reaction mixture is then cooled, and the precipitate is filtered to obtain the desired compound as a white solid . Industrial production methods may involve multi-step reactions with various reagents and conditions to optimize yield and purity .

Analyse Chemischer Reaktionen

6-Chloro-N-phenylpyridazin-3-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions: Typical reagents include hydrazine hydrate, triethylamine hydrochloride, and potassium carbonate.

Major Products: The major products formed depend on the specific reactions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-Chloro-N-phenylpyridazin-3-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

6-Chloro-N-phenylpyridazin-3-amine can be compared with other pyridazine derivatives, such as:

5-Chloro-6-phenylpyridazin-3(2H)-one: Known for its antifungal activity.

4,5-Dihydropyridazin-3(2H)-one: Used in various pharmacological studies.

Pyridazinone Derivatives: These compounds exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridazine derivatives.

Biologische Aktivität

6-Chloro-N-phenylpyridazin-3-amine is a chemical compound characterized by a pyridazine ring structure, which has garnered attention in medicinal chemistry due to its potential biological activities. The compound's molecular formula is C10H10ClN3, with an average mass of approximately 205.65 g/mol. Its structure includes a phenyl group and a chlorine substituent, which are believed to influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realms of antifungal and potential anticancer properties. The structural features of pyridazine derivatives often correlate with their ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Key Biological Activities

- Antifungal Activity : Compounds similar to this compound have demonstrated antifungal properties, suggesting that this compound may also exhibit similar effects.

- Anticancer Potential : Preliminary studies indicate that certain pyridazine derivatives can act as anticancer agents, although specific investigations into this compound are still needed .

- Cytochrome P450 Interaction : This compound may influence drug metabolism pathways by acting as a substrate for cytochrome P450 enzymes, which are critical in pharmacokinetics.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions at the chlorine atom. This allows for the introduction of different substituents that may enhance its biological activity or alter its physical properties.

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals varying biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-N-phenylpyridazin-3-amine | Similar structure with different chlorine position | Antifungal activity |

| Minaprine | Contains a similar pyridazine scaffold | Central nervous system effects |

| Minozac | Related structure affecting CYP2D6 substrate status | CNS drug properties |

The unique substitution pattern of this compound enhances its reactivity compared to other derivatives, potentially leading to more pronounced biological interactions.

Eigenschaften

IUPAC Name |

6-chloro-N-phenylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-9-6-7-10(14-13-9)12-8-4-2-1-3-5-8/h1-7H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZCESXDSWFKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423311 | |

| Record name | 6-chloro-N-phenylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663816 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1014-78-4 | |

| Record name | 6-chloro-N-phenylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.